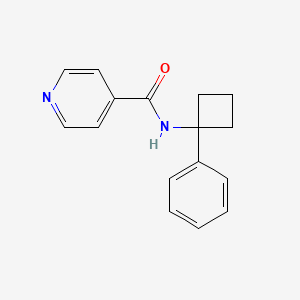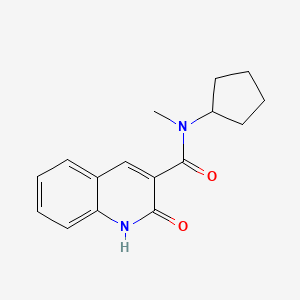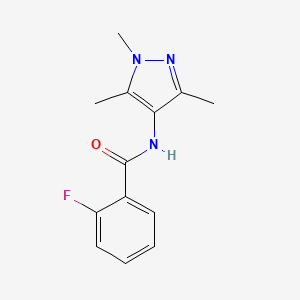
N-(1-phenylcyclobutyl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-phenylcyclobutyl)pyridine-4-carboxamide, commonly known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a member of the pyridine-4-carboxamide family of compounds and has been found to possess a range of interesting biochemical and physiological properties. In
Wissenschaftliche Forschungsanwendungen
CPP has been used in a variety of scientific research applications due to its ability to modulate the activity of certain ion channels in the brain. Specifically, CPP has been found to be a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. CPP has also been shown to inhibit the activity of certain voltage-gated calcium channels, which are involved in the regulation of neuronal excitability.
Wirkmechanismus
The mechanism of action of CPP is complex and involves multiple targets within the brain. As mentioned earlier, CPP is a potent antagonist of the NMDA receptor, which plays a critical role in synaptic plasticity and memory formation. By blocking the activity of this receptor, CPP can prevent the formation of long-term memories and impair cognitive function. CPP also inhibits the activity of certain voltage-gated calcium channels, which can reduce the excitability of neurons and decrease the likelihood of epileptic seizures.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPP are diverse and depend on the specific target within the brain. For example, the inhibition of NMDA receptors by CPP can lead to a reduction in long-term potentiation, which is a critical process for memory formation. Additionally, CPP has been shown to reduce the release of certain neurotransmitters, such as dopamine and serotonin, which can have a range of effects on mood and behavior. Finally, the inhibition of voltage-gated calcium channels by CPP can reduce the excitability of neurons and decrease the likelihood of epileptic seizures.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPP in lab experiments is its potency and selectivity for specific targets within the brain. This allows researchers to study the effects of specific neurotransmitter systems and ion channels on behavior and cognitive function. Additionally, CPP has a long half-life and can be administered orally, which makes it a convenient tool for studying long-term effects on behavior and cognition.
However, there are also limitations to using CPP in lab experiments. For example, the potency of CPP can make it difficult to control the dosage and avoid off-target effects. Additionally, the effects of CPP can be highly context-dependent and may vary depending on the specific experimental conditions. Finally, the use of CPP in animal models may not fully capture the complexity of human brain function and behavior.
Zukünftige Richtungen
There are many potential future directions for research on CPP and related compounds. One area of interest is the development of more selective and potent compounds that can target specific ion channels and neurotransmitter systems within the brain. Additionally, there is growing interest in the use of CPP and related compounds as potential treatments for neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Finally, there is a need for more research on the long-term effects of CPP and related compounds on behavior and cognition, particularly in human populations.
Conclusion
In conclusion, CPP is a fascinating chemical compound that has been extensively studied for its potential applications in scientific research. CPP has been found to possess a range of interesting biochemical and physiological properties and has been used in a variety of research applications. While there are limitations to using CPP in lab experiments, there are also many potential future directions for research on this compound and related compounds. Overall, CPP represents a promising tool for studying the complex interactions between ion channels, neurotransmitter systems, and behavior and cognition in the brain.
Synthesemethoden
CPP can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-cyanopyridine with 1-phenylcyclobutane-1-carboxylic acid in the presence of a suitable catalyst. The resulting compound is then purified using a series of chromatography and recrystallization steps. The synthesis of CPP is a challenging process that requires careful attention to detail and a thorough understanding of organic chemistry principles.
Eigenschaften
IUPAC Name |
N-(1-phenylcyclobutyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-15(13-7-11-17-12-8-13)18-16(9-4-10-16)14-5-2-1-3-6-14/h1-3,5-8,11-12H,4,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPBTONMMXCRGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7475669.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)


![N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7475692.png)
![1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)

![1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)
![6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475722.png)



